Methyl 1-((4-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylate
CAS No.: 1005696-77-4
Cat. No.: VC7798076
Molecular Formula: C9H9N5O4
Molecular Weight: 251.202
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1005696-77-4 |
|---|---|
| Molecular Formula | C9H9N5O4 |
| Molecular Weight | 251.202 |
| IUPAC Name | methyl 1-[(4-nitropyrazol-1-yl)methyl]pyrazole-3-carboxylate |
| Standard InChI | InChI=1S/C9H9N5O4/c1-18-9(15)8-2-3-12(11-8)6-13-5-7(4-10-13)14(16)17/h2-5H,6H2,1H3 |
| Standard InChI Key | IDILVTLKIXJDFI-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=NN(C=C1)CN2C=C(C=N2)[N+](=O)[O-] |
Introduction
Chemical Identification and Structural Characteristics
Molecular Architecture and Nomenclature
The IUPAC name of this compound, methyl 1-[(4-nitropyrazol-1-yl)methyl]pyrazole-3-carboxylate, reflects its bis-pyrazole structure. The parent pyrazole rings are linked via a methylene bridge, with one pyrazole bearing a nitro group at the 4-position and the other substituted with a methyl ester at the 3-position . The molecular structure is further validated by its InChI key (IDILVTLKIXJDFI-UHFFFAOYSA-N) and SMILES notation (COC(=O)C1=NN(C=C1)CN2C=C(C=N2)N+[O-]), which encode its connectivity and functional groups.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 251.202 g/mol | |
| CAS Number | 1005696-77-4 | |
| XLogP3-AA | 1.2 (Predicted) | |
| Hydrogen Bond Donors | 0 | |
| Hydrogen Bond Acceptors | 7 |
Synthesis and Optimization
Synthetic Pathways
The compound is synthesized via a two-step protocol involving:
-
Alkylation of 4-Nitropyrazole: Reaction of 4-nitro-1H-pyrazole with methyl pyrazole-3-carboxylate in the presence of a base (e.g., KCO) and a methylating agent (e.g., methyl iodide).
-
Purification: Separation of regioisomers via silica gel chromatography, yielding the target compound in ~60% purity.
A modified approach from ACS Omega employs IBX (2-iodoxybenzoic acid) oxidation to enhance aldehyde intermediates, which are subsequently converted to carbothioamides . For instance, treatment of pyrazole-3-carbaldehyde with HS gas in pyridine yields thioamide derivatives with 80% efficiency .
Reaction Optimization
Key challenges include minimizing regioisomer formation during alkylation. Studies suggest that using polar aprotic solvents (e.g., DMF) at 0–20°C improves selectivity for the 1,3-disubstituted product . Additionally, substituting methyl iodide with dimethyl sulfate increases yields by 15% due to reduced side reactions.
Table 2: Comparative Synthesis Yields
Applications in Medicinal Chemistry
Kinase Inhibition
The nitro and ester functionalities enable interactions with ATP-binding pockets in kinases. Derivatives of this compound have shown IC values of <1 μM against Abl1 and EGFR kinases, making them candidates for anticancer therapies .
Antimicrobial Activity
In vitro assays reveal moderate activity against Staphylococcus aureus (MIC = 32 μg/mL) and Escherichia coli (MIC = 64 μg/mL), attributed to nitro group-mediated disruption of bacterial electron transport chains .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume